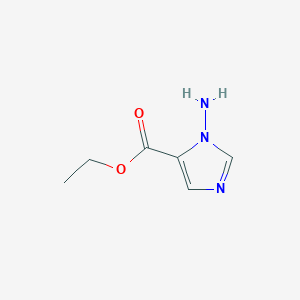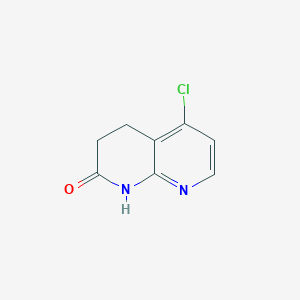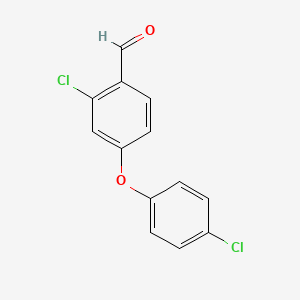
2-Chloro-4-(4-chlorophénoxy)benzaldéhyde
Vue d'ensemble
Description
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a chemical compound with the CAS Number: 1092294-42-2 . It has a molecular weight of 267.11 . The IUPAC name for this compound is 2-chloro-4-(4-chlorophenoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(4-chlorophenoxy)benzaldehyde is 1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is a solid at ambient temperature . It has a density of 1.3±0.1 g/cm^3, a boiling point of 331.7±22.0 °C at 760 mmHg, and a flash point of 136.9±21.3 °C .Applications De Recherche Scientifique
Synthèse d'inhibiteurs de l'hydrolase des amides d'acides gras
2-Chloro-4-(4-chlorophénoxy)benzaldéhyde: a été utilisé dans la synthèse d'inhibiteurs ciblant l'enzyme hydrolase des amides d'acides gras (FAAH) . La FAAH est une enzyme qui décompose les cannabinoïdes dans l'organisme, et son inhibition peut conduire à une augmentation des niveaux d'endocannabinoïdes, qui ont un potentiel thérapeutique dans la gestion de la douleur, l'anxiété et les maladies neurodégénératives.
Ligand pour les matériaux phosphorescents
Ce composé peut servir de ligand dans la synthèse de nouveaux matériaux phosphorescents . Ces matériaux ont des applications dans les diodes électroluminescentes organiques (OLED), qui sont utilisées dans les technologies d'affichage et d'éclairage.
Intermédiaire de synthèse organique
En tant qu'intermédiaire de synthèse organique, This compound peut être utilisé pour préparer divers composés organiques, y compris potentiellement des produits pharmaceutiques et des produits agrochimiques .
Recherche sur l'activité antitumorale
Des recherches sont en cours sur les propriétés antitumorales de composés apparentés à This compound . Cela suggère des applications potentielles dans le développement de thérapies anticancéreuses.
Études de sécurité et de manipulation des matériaux
Le profil de sécurité du composé, y compris les mentions de danger et les conseils de prudence, a été documenté, ce qui est essentiel pour mener des recherches dans un environnement sûr et contrôlé .
Objectifs éducatifs
Dans les milieux universitaires, ce produit chimique peut être utilisé pour démontrer diverses réactions chimiques et techniques de synthèse aux étudiants en chimie .
Recherche sur le stockage et la stabilité des produits chimiques
Les exigences de stockage du composé et sa stabilité dans différentes conditions sont étudiées afin de comprendre sa viabilité à long terme dans la recherche et les applications industrielles .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-Chloro-4-(4-chlorophenoxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves the binding of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression levels of certain genes, which in turn affects the production of proteins and other essential biomolecules. Additionally, 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(4-chlorophenoxy)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can lead to cumulative changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can cause cellular damage and disrupt normal physiological functions .
Metabolic Pathways
2-Chloro-4-(4-chlorophenoxy)benzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites within cells. For example, it may inhibit enzymes involved in the breakdown of certain substrates, leading to an accumulation of these substrates and a subsequent shift in metabolic balance .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(4-chlorophenoxy)benzaldehyde is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
2-chloro-4-(4-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-5-11(6-3-10)17-12-4-1-9(8-16)13(15)7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVIBNRINHGDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


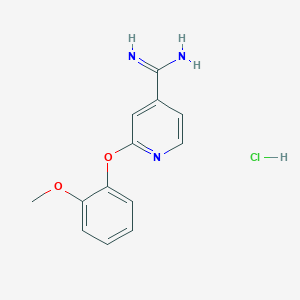

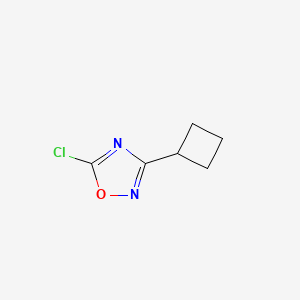
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester](/img/structure/B1452794.png)
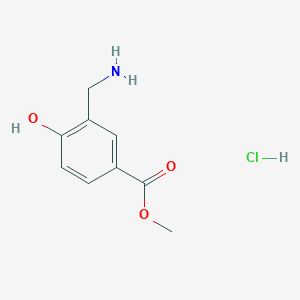
![Ethyl 3-{4-[(ethoxycarbonyl)amino]phenyl}propanoate](/img/structure/B1452798.png)
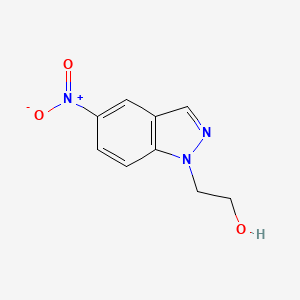
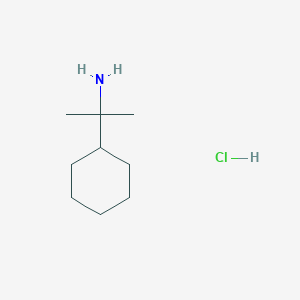
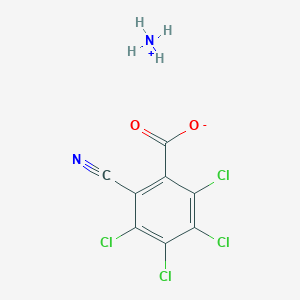
![1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1452805.png)

![[1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1452809.png)
